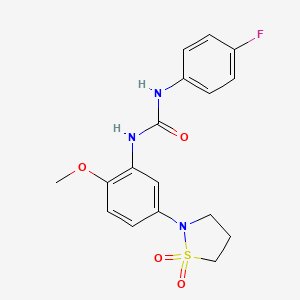

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea

Description

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea is a urea derivative featuring a sulfonated isothiazolidine ring (1,1-dioxidoisothiazolidin-2-yl) and substituted aromatic groups (2-methoxyphenyl and 4-fluorophenyl). This compound’s structure combines a urea backbone with heterocyclic and halogenated moieties, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4S/c1-25-16-8-7-14(21-9-2-10-26(21,23)24)11-15(16)20-17(22)19-13-5-3-12(18)4-6-13/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQCDXUPRHVUSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

- Isothiazolidin-2-yl moiety : This group is known for influencing the compound's reactivity and interactions with biological targets.

- Methoxyphenyl and fluorophenyl groups : These substituents may enhance binding affinity and specificity towards various molecular targets.

The molecular formula of the compound is , with a molecular weight of 369.4 g/mol.

Research indicates that 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea primarily acts through inhibition of specific enzymes and pathways:

- Cyclin-dependent kinase 2 (CDK2) : The compound has been identified as an inhibitor of CDK2, which plays a critical role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest, making it a potential candidate for cancer therapy.

- Hedgehog signaling pathway : The compound also exhibits activity against the hedgehog signaling pathway, which is crucial in regulating cell growth and differentiation. By inhibiting this pathway, it may prevent cancer cell proliferation and reduce angiogenesis.

Anticancer Properties

The biological activity of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea has been evaluated in various studies focusing on its anticancer properties:

- In vitro studies : The compound demonstrated significant inhibitory effects on cancer cell lines, particularly those expressing CDK2. For instance, in HeLa cells treated with interferon γ (IFNγ), the compound exhibited an IC50 value of 67.4 nM against recombinant human IDO1 (Indoleamine 2,3-dioxygenase 1), indicating potent inhibitory activity compared to existing IDO1 inhibitors like epacadostat .

Antioxidant Activity

Additionally, the antioxidant profile of related compounds suggests that the dioxidoisothiazolidin moiety may confer protective effects against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation .

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

- Study on Cell Cycle Regulation : A study assessed the impact of the compound on CDK2 activity using biochemical assays. Results indicated a dose-dependent inhibition of CDK2 activity, leading to G1 phase arrest in cancer cells. This suggests potential utility in cancer treatment strategies aimed at cell cycle modulation.

- Hedgehog Pathway Inhibition : Another investigation focused on the hedgehog signaling pathway. The results showed that treatment with this compound led to reduced expression levels of downstream target genes involved in tumor growth and angiogenesis.

Comparative Analysis

The following table summarizes the biological activities and target interactions of similar compounds:

| Compound Name | Mechanism | Target | IC50 (nM) | Notes |

|---|---|---|---|---|

| Epacadostat | IDO1 inhibition | IDO1 | 75.9 | Established IDO1 inhibitor |

| Compound 3 | CDK2 inhibition | CDK2 | 67.4 | More potent than epacadostat |

| Compound X | Hedgehog pathway inhibition | Hedgehog signaling | N/A | Potential for reducing tumor growth |

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogous Urea Derivatives

Key Observations :

- Heterocyclic Influence : The isothiazolidine dioxide core in the target compound distinguishes it from thiadiazole, oxadiazole, or isoxazole-based analogs. Sulfonamide groups (e.g., in isothiazolidine dioxide) may improve solubility compared to sulfur or oxygen-containing heterocycles .

- Substituent Effects : Fluorine and methoxy groups are prevalent across analogs. The 4-fluorophenyl group is associated with enhanced binding in anticonvulsant agents , while methoxy groups modulate electronic and steric properties .

Table 2: Activity Profiles of Selected Compounds

Contrasts :

- Thiadiazole analogs exhibit strong anticonvulsant activity, possibly due to electron-withdrawing substituents (e.g., Cl, Br) enhancing target engagement .

- The target compound’s isothiazolidine dioxide moiety may offer metabolic stability over thiadiazoles, which are prone to enzymatic degradation.

Crystallographic and Conformational Analysis

- Dihedral Angles : Pyrazole-chalcone hybrids () show dihedral angles of 4.64°–10.53° between aromatic rings, suggesting planar conformations critical for stacking interactions.

- Crystal Packing : Isostructural oxadiazole/thiazole derivatives () adjust packing to accommodate halogens (Cl vs. F), highlighting substituent-driven lattice flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.